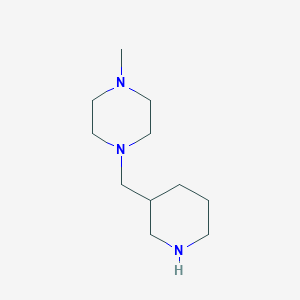

1-Methyl-4-(piperidin-3-ylmethyl)piperazine

Description

Properties

IUPAC Name |

1-methyl-4-(piperidin-3-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHESUUBSLVIEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896054-84-5 | |

| Record name | 1-methyl-4-(piperidin-3-ylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(piperidin-3-ylmethyl)piperazine typically involves the reaction of piperidine derivatives with piperazine derivatives under controlled conditions. One common method involves the alkylation of 1-methylpiperazine with 3-chloromethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(piperidin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and toxicology.

Antimicrobial Activity

Research has demonstrated that 1-Methyl-4-(piperidin-3-ylmethyl)piperazine possesses significant antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

In vitro studies have shown cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer treatment .

Neuropharmacological Applications

The compound's interaction with neurotransmitter receptors has been explored, particularly its potential effects on:

- Dopamine Receptors : Modulating dopaminergic pathways may influence conditions such as schizophrenia or Parkinson's disease.

- Serotonin Receptors : Potential applications in treating mood disorders by affecting serotonin levels in the brain.

A comparative analysis of similar compounds indicates that modifications to the piperazine ring can significantly alter receptor affinity and activity, highlighting the importance of structural variations in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives, including this compound, assessed their antibacterial activity using serial dilution methods. The results indicated that certain derivatives exhibited significant antibacterial activity against tested strains, particularly against Staphylococcus aureus and Escherichia coli. This suggests that further development could lead to new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound was tested against colon cancer (HT-29) and lung cancer (A549) cells, showing promising results with IC50 values indicating effective inhibition of cell proliferation compared to control groups. These findings support its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-methyl-4-(piperidin-3-ylmethyl)piperazine with structurally or functionally related compounds:

Structural Analogs with Nitroaryl Substituents

- 1-Methyl-4-(3-nitrophenyl)piperazine () and 1-Methyl-4-(4-nitrophenyl)piperazine ():

- Structural Differences : Nitro groups at the 3- or 4-positions of the phenyl ring vs. the piperidinylmethyl group in the target compound.

- Functional Impact : Nitroaryl derivatives are intermediates in synthesizing aniline-containing ligands (e.g., σ receptor ligands or kinase inhibitors). The nitro group enhances electrophilicity, facilitating reduction to amines for further functionalization .

- Biological Relevance : These compounds are precursors to bioactive molecules but lack direct pharmacological data in the provided evidence.

Anticancer Piperazine Derivatives

- 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine (): Structural Differences: A trifluoromethylbenzyl group replaces the piperidinylmethyl substituent. Functional Impact: This moiety is part of FLT3 kinase inhibitors (e.g., ponatinib analogs). However, activity depends on synergistic effects with other structural motifs (e.g., aminoisoquinoline), highlighting the importance of combined pharmacophores .

- Adamantane-Piperazine Hybrids (e.g., Compounds 12, 13, and 14 in ): Structural Differences: Bulky adamantane groups confer high σ1/σ2 receptor affinity. Functional Impact: These derivatives show nanomolar-range antiproliferative activity against multiple cancer cell lines (colon, prostate, leukemia) and antiangiogenic effects in xenograft models .

Antimicrobial and Antifilarial Derivatives

- 1-Methyl-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazines ():

- N-Oxides of Piperazine Antifilarials ():

Neurokinin Antagonists

Key Comparative Data

Biological Activity

1-Methyl-4-(piperidin-3-ylmethyl)piperazine (CAS No. 896054-84-5) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a piperazine core with a piperidine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, influencing its pharmacological effects.

This compound primarily acts through the modulation of neurotransmitter receptors and enzymes. Research indicates that it exhibits significant affinity for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neurological disorders . The protonation states of the piperazine and piperidine derivatives play a crucial role in their binding efficacy to these receptors .

Analgesic Effects

Studies have demonstrated that this compound exhibits analgesic properties by acting as a dual ligand for histamine H3 and sigma-1 receptors. In vivo experiments have shown its effectiveness in models of nociceptive and neuropathic pain, suggesting potential applications in pain management therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests indicate that it possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that structural modifications in piperidine derivatives can enhance their bioactivity against microbial pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Affinity (nM) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Analgesic | Varies | 0.0039 - 0.025 |

| KSK67 | H3 Receptor Ligand | 6.2 | N/A |

| KSK68 | Sigma-1 Receptor Ligand | 4.5 | N/A |

| Other Piperidine Derivatives | Antimicrobial | N/A | Varies |

Case Studies

Case Study 1: Analgesic Properties

In a study investigating the analgesic effects of various piperidine derivatives, compound 12 (a close analogue of this compound) was highlighted for its broad spectrum of activity against both nociceptive and neuropathic pain models. The research concluded that the structural features of the piperidine moiety significantly influenced the analgesic potency .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of piperidine derivatives found that compounds similar to this compound exhibited strong inhibitory effects against gram-positive and gram-negative bacteria. The research indicated that modifications in the piperidine ring could lead to enhanced antibacterial properties, emphasizing the importance of chemical structure in determining biological activity .

Q & A

Q. How can the synthesis of 1-Methyl-4-(piperidin-3-ylmethyl)piperazine be optimized for high yield and purity?

Methodological Answer: Optimization involves precise control of reaction parameters:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reactivity for coupling reactions .

- Catalysts : Palladium or nickel complexes improve cross-coupling efficiency .

- Temperature and pH : Maintain 60–80°C and neutral pH to minimize side reactions .

- Purification : Column chromatography (e.g., silica gel) or recrystallization ensures >95% purity .

Q. Table 1: Reaction Parameters and Outcomes

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMSO | Pd(OAc)₂ | 70 | 78 | 97 |

| Acetonitrile | NiCl₂(dppe) | 65 | 82 | 96 |

Q. What analytical methods confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 211.18 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ confirm C-N stretching in the piperazine ring .

Q. How can solubility challenges in biological assays be addressed for this compound?

Methodological Answer:

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45 | Suitable for stock solutions |

| PBS (pH 7.4) | 1.2 | Requires sonication |

Advanced Research Questions

Q. How can biological targets and modulated pathways be identified for this compound?

Methodological Answer:

- Molecular docking : Predict interactions with receptors (e.g., dopamine D3) using AutoDock Vina .

- Radioligand binding assays : Quantify affinity (e.g., Ki < 100 nM for serotonin receptors) .

- Transcriptomics : RNA-seq reveals downstream pathway alterations (e.g., MAPK/ERK) .

Q. Table 3: Target Identification Strategies

| Target Type | Technique | Example Outcome |

|---|---|---|

| Enzymes | Enzyme inhibition assays | IC₅₀ = 12 µM for PDE5 |

| GPCRs | cAMP accumulation | EC₅₀ = 0.8 µM |

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

Q. How can derivatives with improved pharmacological profiles be designed?

Methodological Answer:

Q. How is the compound’s role in enzyme/receptor modulation validated experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.